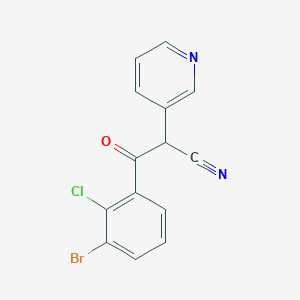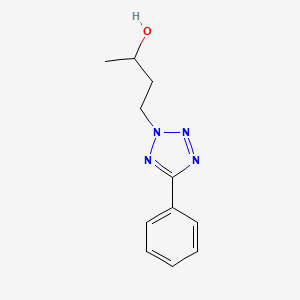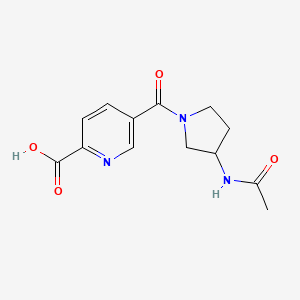
3-(3-Bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as BCPN and has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
BCPN has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. BCPN has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This makes BCPN a potential candidate for the development of epigenetic drugs.
Mecanismo De Acción
The exact mechanism of action of BCPN is not fully understood. However, it is believed to act by inhibiting the activity of histone deacetylases, which leads to the modulation of gene expression. BCPN has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BCPN has been reported to exhibit cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to inhibit the growth of fungal and bacterial strains. BCPN has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to modulate the expression of several genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BCPN is its potential as a lead compound for the development of novel anticancer drugs. It has also been shown to exhibit activity against fungal and bacterial strains, making it a potential candidate for the development of antimicrobial agents. However, the solubility of BCPN in aqueous solutions is limited, which may pose challenges for its use in in vivo experiments.
Direcciones Futuras
The potential applications of BCPN in medicinal chemistry are vast. Future research could focus on the development of novel derivatives of BCPN with improved solubility and bioavailability. Additionally, the mechanism of action of BCPN could be further elucidated to identify potential targets for drug development. The use of BCPN in combination with other anticancer drugs could also be explored to enhance its efficacy.
Métodos De Síntesis
The synthesis of BCPN involves the reaction of 3-bromo-2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The resulting intermediate is then treated with 2-methyl-3-oxobutanenitrile to obtain the final product. The yield of BCPN is reported to be around 60% with a purity of over 95%.
Propiedades
IUPAC Name |
3-(3-bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-5-1-4-10(13(12)16)14(19)11(7-17)9-3-2-6-18-8-9/h1-6,8,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVVEBHMBUZGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(=O)C(C#N)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-2-chlorophenyl)-3-oxo-2-pyridin-3-ylpropanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-chlorophenyl)-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanone](/img/structure/B6631172.png)
![3-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B6631188.png)
![2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6631189.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6631191.png)
![N-[(4-methylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6631200.png)
![4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline](/img/structure/B6631206.png)

![N-[1-(3H-benzimidazole-5-carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B6631219.png)
![N-[(3-methyl-1-adamantyl)methyl]-1-phenylmethanamine](/img/structure/B6631229.png)
![2-(3-aminophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]acetamide](/img/structure/B6631238.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)
![2-[(3-chloropyridin-4-yl)amino]-N-cyclopropylpropanamide](/img/structure/B6631251.png)
